N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound featuring a unique structure with thiophene rings and a methoxyphenyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurizing agents in the Paal–Knorr reaction .
Industrial Production Methods
Industrial production of thiophene derivatives, including N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene and methoxyphenyl moieties .
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene rings and methoxyphenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Indole Derivatives: Compounds with indole rings, such as indole-3-acetic acid, share some structural similarities and biological activities.
Uniqueness
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of thiophene rings and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-26-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBJKOULSVMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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